molecular formula C18H21NO4 B2683066 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one CAS No. 2097866-98-1

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one

Cat. No.: B2683066
CAS No.: 2097866-98-1
M. Wt: 315.369
InChI Key: NVTPFAPWCNJWJU-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a synthetic chemical compound supplied for research purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal use. Researchers investigating the properties of 1,3-benzodioxole derivatives may find this compound of interest. Compounds featuring the 1,3-benzodioxole moiety are explored in various scientific fields. For instance, some derivatives have been studied as potential auxin receptor agonists to promote root growth in plants , while others have been developed as non-peptide antagonists for receptors like the bradykinin B1 receptor in pharmacological research . The specific research applications and biological activity of this compound are yet to be characterized in the public scientific literature. Researchers are encouraged to consult specific primary literature for potential applications. Please handle this material with appropriate care, referring to the Safety Data Sheet (SDS) before use. The product identity and purity are confirmed for each batch, with the Certificate of Analysis (COA) available upon request.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(23-15-4-5-16-17(10-15)22-11-21-16)18(20)19-8-6-14(7-9-19)13-2-3-13/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPFAPWCNJWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the attachment of the piperidine moiety. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one)

  • Substituents: Benzodioxolyl group at position 1, methylamino group at position 2.
  • Key Differences: Methylone lacks the cyclopropylidenepiperidine moiety, resulting in a smaller molecular weight (C₁₁H₁₃NO₃ vs. ~C₂₀H₂₁NO₄ for the target compound). This simplification likely reduces metabolic stability and alters receptor-binding kinetics .

Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

  • Substituents: Ethylamino group instead of methylamino.
  • Key Differences: Ethylone’s ethyl chain increases lipophilicity compared to methylone, but it still lacks the cyclopropylidenepiperidine group, which may confer steric hindrance or novel binding interactions in the target compound .

4-MEC (4-Methylethcathinone)

  • Substituents : 4-Methylphenyl ring instead of benzodioxolyloxy group.
  • Key Differences: The absence of the benzodioxole oxygen atoms likely reduces serotonin-releasing activity, a common feature of benzodioxol derivatives. 4-MEC’s simpler structure may correlate with lower potency at monoamine transporters .

N-Methylethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one)

  • Substituents: Branched ethyl(methyl)amino group.

Pharmacological Implications

Receptor Binding and Selectivity

  • The benzodioxolyloxy group in the target compound may enhance affinity for serotonin (5-HT) receptors, similar to methylone and ethylone .

Metabolic Stability

  • The cyclopropylidene ring in the piperidine system may resist oxidative metabolism, prolonging half-life compared to compounds like 4-MEC, which are prone to rapid demethylation .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Propanone Position) Molecular Formula Key Pharmacological Features
Target Compound 2-(Benzodioxolyloxy), 1-(Cyclopropylidenepiperidine) C₂₀H₂₁NO₄ Enhanced metabolic stability, potential 5-HT activity
Methylone 1-(Benzodioxolyl), 2-(Methylamino) C₁₁H₁₃NO₃ High serotonin release, moderate DAT inhibition
Ethylone 1-(Benzodioxolyl), 2-(Ethylamino) C₁₂H₁₅NO₃ Increased lipophilicity vs. methylone
4-MEC 1-(4-Methylphenyl), 2-(Ethylamino) C₁₂H₁₅NO Predominant dopamine/norepinephrine effects
N-Methylethylone 1-(Benzodioxolyl), 2-[Ethyl(methyl)amino] C₁₃H₁₇NO₃ Steric hindrance at amino position

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropylidenepiperidine group in the target compound requires multi-step synthesis, limiting scalability compared to methylone or ethylone .
  • Lack of Clinical Data: Unlike well-studied cathinones (e.g., methylone), the target compound’s pharmacological profile remains theoretical, necessitating in vitro binding assays and metabolic studies.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3 , with a molar mass of approximately 314.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities, linked to a cyclopropylidene piperidine.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : The benzodioxole group is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit glycogen synthase kinase 3 (GSK3), which plays a critical role in cellular signaling pathways related to metabolism and cell survival .
  • Modulation of Signaling Pathways : The compound may influence several key signaling pathways, including the Wnt/β-catenin pathway, by modulating the phosphorylation states of target proteins. This can lead to altered gene expression profiles associated with cell proliferation and differentiation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. These studies highlight the ability of such compounds to induce apoptosis in cancer cells through:

  • Activation of Caspases : By promoting caspase activation, the compound may trigger programmed cell death in malignant cells.
  • Inhibition of Tumor Growth : Preclinical models have shown that related compounds can inhibit tumor growth in xenograft models by disrupting angiogenesis and enhancing immune responses against tumors.

Neuroprotective Effects

Research suggests that this compound may also possess neuroprotective properties. It has been shown to:

  • Protect Neuronal Cells : By modulating oxidative stress pathways and reducing inflammation in neuronal tissues, it could help protect against neurodegenerative diseases .

Study 1: Anticancer Activity

A study published in Cancer Research evaluated the effects of benzodioxole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through GSK3 inhibition and subsequent β-catenin accumulation .

Study 2: Neuroprotection

In a model of Alzheimer's disease, another derivative demonstrated significant neuroprotective effects by reducing amyloid-beta toxicity in neuronal cultures. The mechanism was linked to the modulation of autophagy pathways and enhancement of mitochondrial function .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molar Mass314.38 g/molVaries
Anticancer ActivityInduces apoptosis via GSK3 inhibitionPresent in many derivatives
Neuroprotective EffectsReduces oxidative stress; protects neuronal cellsCommon among benzodioxole derivatives
Mechanism of ActionEnzyme inhibition; modulation of signaling pathwaysSimilar mechanisms observed

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